3-methylbutanoic acid [(2R,6S,7R,8R)-3-[[(3-formamido-2-hydroxyphenyl)-oxomethyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] ester is an amidobenzoic acid.
An antibiotic substance produced by Streptomyces species. It inhibits mitochondrial respiration and may deplete cellular levels of ATP. Antimycin A1 has been used as a fungicide, insecticide, and miticide. (From Merck Index, 12th ed)
Antimycin A
CAS No.: 1397-94-0
Cat. No.: VC0519038
Molecular Formula: C28H40N2O9
Molecular Weight: 548.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1397-94-0 |
---|---|
Molecular Formula | C28H40N2O9 |
Molecular Weight | 548.6 g/mol |
IUPAC Name | [(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
Standard InChI | InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23?,25+/m1/s1 |
Standard InChI Key | UIFFUZWRFRDZJC-KSVNMYRZSA-N |
Isomeric SMILES | CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)C([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
SMILES | CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
Canonical SMILES | CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
Appearance | Solid powder |
Colorform | Crystals |
Melting Point | 300.2 °F (EPA, 1998) 139-140 °C |
Introduction
Chemical Structure and Biosynthesis
Structural Features
Antimycin A’s structure comprises a dilactone ring system fused to a salicylamide moiety. Variations in its acyl and alkyl side chains, such as the presence of 2-methylbutyryl or isovaleryl groups, give rise to different isoforms (e.g., A1, A2, A3) . The N-formylamino-salicylamide group is critical for its biological activity, enabling interactions with mitochondrial and cellular targets .
Biosynthetic Pathway
The biosynthesis of Antimycin A in Streptomyces involves polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. The dilactone core is formed through cyclization of a linear precursor, followed by attachment of the acyl side chain via amide bond formation . Modifications to the side chains, such as oxidation or methylation, result in the diversity of antimycin analogues observed in nature.
Mechanisms of Action
Mitochondrial Electron Transport Chain Inhibition
Antimycin A is a potent inhibitor of Complex III (cytochrome bc₁ complex) in the mitochondrial respiratory chain. By binding to the quinone reduction site (Q<sub>i</sub>), it blocks electron transfer from ubiquinol to cytochrome c, thereby halting ATP synthesis and generating reactive oxygen species (ROS) . Structural studies reveal that its phenolic hydroxyl group forms hydrogen bonds with conserved residues (e.g., Asp228) in cytochrome b, while the dilactone ring interacts with hydrophobic regions of the protein .
Table 1: Key Interactions in Antimycin A Binding to Cytochrome bc₁ Complex
Interaction Site | Residue/Region | Biological Effect |
---|---|---|
Quinone reduction site (Q<sub>i</sub>) | Asp228, Lys227 | Inhibition of electron transfer |
Hydrophobic pocket | αA helix | Stabilization of inhibitor binding |
c-Myc Degradation in Cancer Cells
Recent research has identified Antimycin A as a c-Myc degradation accelerator. In HCT116, HeLa, and other cancer cell lines, Antimycin A induces phosphorylation of c-Myc at threonine-58 (T58) via glycogen synthase kinase 3β (GSK3β), leading to ubiquitination and proteasomal degradation . This process is ROS-dependent, as Antimycin A’s inhibition of mitochondrial respiration elevates intracellular ROS levels, activating GSK3β .
Key Findings:
-
ROS Dependency: Cells with high endogenous c-Myc levels exhibit greater sensitivity to Antimycin A, correlating with ROS-mediated growth inhibition .
-
Ubiquitination Cascade: Treatment with Antimycin A increases ubiquitinated c-Myc by 3-fold in HCT116 cells, reversible by proteasome inhibitors like MG132 .
Applications in Environmental and Cancer Therapeutics
Environmental Use as a Piscicide
Antimycin A’s role in fisheries management is well-documented. At 25 ppb, it achieves complete eradication of invasive fish species, while lower concentrations (10 ppb) selectively target smaller or more sensitive organisms . Its application via drip stations or submerged hoses minimizes ecological collateral damage.
Table 2: Risk Mitigation Measures for Antimycin A Use
Risk Concern | Mitigation Strategy |
---|---|
Aquatic toxicity | Restricted use permits; specialized training |
Non-target species impact | Precision dosing and application methods |
Cell Line | Endogenous c-Myc Level | IC<sub>50</sub> (nM) | c-Myc Degradation (%) |
---|---|---|---|
HCT116 | High | 50 | 70 |
HL-60 | Moderate | 150 | 40 |
A549 | Low | 300 | 20 |
Pharmacological and Toxicological Profile
Toxicity Mechanisms
Antimycin A’s extreme toxicity stems from its dual action: mitochondrial dysfunction and ROS overproduction. In aquatic organisms, it causes rapid asphyxiation by blocking ATP synthesis, while in mammals, acute exposure leads to liver and kidney damage .
Regulatory Status
Classified as a restricted-use pesticide in the U.S., Antimycin A requires adherence to stringent handling protocols. Facilities producing or storing significant quantities must comply with Emergency Planning and Community Right-to-Know Act (EPCRA) reporting mandates .
Recent Advances and Future Directions
Synergistic Therapies
Combining Antimycin A with ROS-inducing agents (e.g., radiotherapy) enhances c-Myc degradation in therapy-resistant cancers . Clinical trials are needed to validate these synergies in human models.
Structural Optimization
Modifying Antimycin A’s side chains to reduce off-target toxicity while retaining anticancer activity is a focus of current research. Isoforms with shorter alkyl chains show reduced mitochondrial inhibition, potentially widening their therapeutic window .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume